3-BENZENESULFONAMIDO-N-(2-METHYLPHENYL)PROPANAMIDE
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Overview
Description
3-Benzenesulfonamido-N-(2-methylphenyl)propanamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties . The structure of this compound consists of a benzenesulfonamide group attached to a propanamide moiety, with a 2-methylphenyl substituent.
Preparation Methods
The synthesis of 3-Benzenesulfonamido-N-(2-methylphenyl)propanamide typically involves the reaction of benzenesulfonyl chloride with 2-methylphenylpropanamide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-Benzenesulfonamido-N-(2-methylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amide.
Scientific Research Applications
3-Benzenesulfonamido-N-(2-methylphenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Benzenesulfonamido-N-(2-methylphenyl)propanamide involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many solid tumors. By inhibiting CA IX, the compound disrupts the pH regulation in cancer cells, leading to reduced cell proliferation and increased apoptosis . The molecular targets and pathways involved include the binding of the sulfonamide group to the active site of CA IX, preventing its catalytic activity.
Comparison with Similar Compounds
3-Benzenesulfonamido-N-(2-methylphenyl)propanamide can be compared with other benzenesulfonamide derivatives, such as:
4-Benzenesulfonamido-N-(2-methylphenyl)propanamide: Similar structure but with a different position of the sulfonamide group.
3-Benzenesulfonamido-N-(2-chlorophenyl)propanamide: Contains a chlorine substituent instead of a methyl group.
3-Benzenesulfonamido-N-(2-methoxyphenyl)propanamide: Contains a methoxy substituent instead of a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its biological activity and enzyme inhibition properties .
Properties
IUPAC Name |
3-(benzenesulfonamido)-N-(2-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-13-7-5-6-10-15(13)18-16(19)11-12-17-22(20,21)14-8-3-2-4-9-14/h2-10,17H,11-12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJUYCGBPLKOOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCNS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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